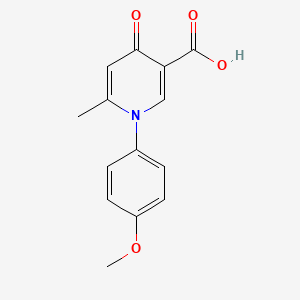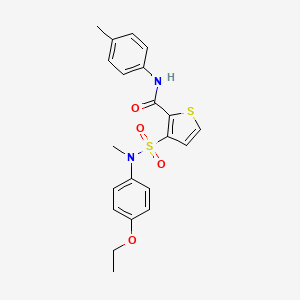
3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as E7820, is a small molecule drug that has shown promise in various preclinical studies. It is a potent inhibitor of angiogenesis, which is the process of forming new blood vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, inflammation, and wound healing. E7820 has been shown to inhibit angiogenesis by targeting several key molecular pathways involved in this process.
Scientific Research Applications
Antibacterial and Antifungal Activities
Thiophene derivatives demonstrate significant biological activity, including antibacterial and antifungal properties. The study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives revealed that these compounds exhibit antibacterial and antifungal activities, attributed to their molecular structure which features a m-toluidine or p-toluidine ring coplanar with the thiophene ring, enhancing their biological efficacy (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Antimicrobial Drug Synthesis
G. Ahmed (2007) discussed the synthesis of new antibiotic and antibacterial drugs from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, highlighting the compound's potential in creating effective treatments against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).
Tumor Cell Selectivity
The pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, as explored by Joice Thomas et al. (2017), demonstrate the potential of thiophene derivatives in cancer treatment. These compounds selectively inhibit the proliferation of specific tumor cell types, showing 500- to 1000-fold tumor cell selectivity, which may contribute to the development of targeted cancer therapies (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).
Antimicrobial Activities of Thiazoles and Their Derivatives
Wagnat W. Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, studying their antimicrobial activities against various bacterial and fungal strains. This research underscores the utility of thiophene derivatives in developing new antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQILDZNXZKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

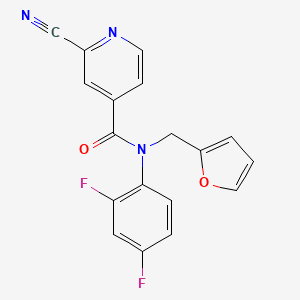
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)
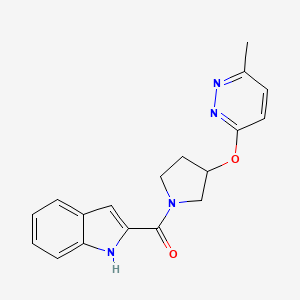
![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2695299.png)
![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)


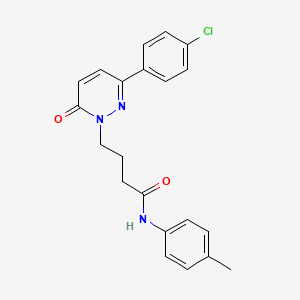
![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)
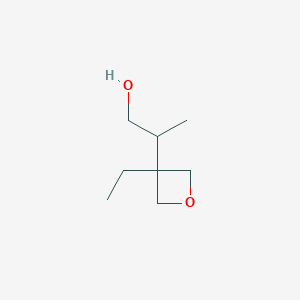
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)
